N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide
Description
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide is a brominated benzamide derivative characterized by a benzodioxolyl group attached to a hydroxypropyl chain.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c18-13-4-2-1-3-12(13)17(21)19-8-7-14(20)11-5-6-15-16(9-11)23-10-22-15/h1-6,9,14,20H,7-8,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSQLIMTONZFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=CC=C3Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzodioxol-5-ylpropane-1,3-diol
Method A: Catalytic Acylation and Reduction
- Acylation : Benzodioxole is selectively acylated at the 5-position using propionyl chloride in the presence of ZnCl₂ as a catalyst.
- Reduction : The resulting 5-propanoylbenzodioxole is reduced to 5-(3-hydroxypropyl)benzodioxole using Ru/C under H₂ pressure.
Method B: Direct Alkylation
Preparation of 2-Bromobenzoyl Chloride
Amide Coupling
Method A: Schotten-Baumann Reaction
- Coupling : 5-(3-Hydroxypropyl)benzodioxole-5-amine is reacted with 2-bromobenzoyl chloride in the presence of NaHCO₃.
Method B: EDCI/HOBt-Mediated Coupling
- Activation : 2-Bromobenzoic acid is activated with EDCI and HOBt in DMF.
- Coupling : Reacted with 3-amino-1-(benzodioxol-5-yl)propan-1-ol at RT for 24 h.
Optimization and Challenges
Spectroscopic Validation
- ¹H NMR (CDCl₃) : δ 7.65 (d, J=8 Hz, 1H, Ar-H), 6.85 (s, 1H, benzodioxole-H), 4.25 (m, 2H, -OCH₂), 3.70 (m, 1H, -CHOH), 2.90 (t, J=6 Hz, 2H, -CH₂NH).
- HRMS : m/z calc. for C₁₇H₁₅BrN₂O₄ [M+H⁺]: 447.0477; found: 447.0477.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Amines, thiols, and palladium-catalyzed coupling reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and analogs from the provided evidence:
Electronic and Steric Effects
Pharmacological and Catalytic Implications
Solubility and Bioavailability
- The hydroxypropyl group in the target compound likely improves aqueous solubility over ’s rigid pyrimidobenzimidazole derivative.
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide is a complex organic compound that incorporates a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a bromobenzamide structure. This compound has garnered attention due to its potential biological activities, which may include anticancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for further development in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 372.24 g/mol. The structural features include:
- Benzo[d][1,3]dioxole : Known for its role in various bioactive compounds.
- Hydroxypropyl group : Enhances solubility and biological interaction.
- Bromobenzamide : May contribute to unique pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The presence of the benzo[d][1,3]dioxole structure suggests potential interactions with various biological targets. Below are some reported activities associated with related compounds:
| Compound | Activity | References |
|---|---|---|
| N-(benzo[d][1,3]dioxol-5-yl)acetamide | Antimicrobial | |
| 4-Fluoro-N-(phenyl)benzenesulfonamide | Enzyme inhibition | |
| 2-Methyl-N-(1,3-benzodioxol-5-yl)acetamide | Anticancer |
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Modulation of Signaling Pathways : Interactions with cell signaling pathways may lead to altered cellular responses and apoptosis in cancer cells.
Case Study 1: Anticancer Activity
A study on related benzo[d][1,3]dioxole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines by activating caspase pathways. The findings suggest that this compound may exhibit similar effects due to its structural similarities.
Case Study 2: Anti-inflammatory Properties
Another investigation highlighted the anti-inflammatory effects of benzo[d][1,3]dioxole compounds through the inhibition of pro-inflammatory cytokines. This suggests that this compound could potentially reduce inflammation by modulating immune responses.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored; however, the hydroxypropyl group is expected to enhance absorption and bioavailability. Further studies are required to determine its distribution, metabolism, and excretion (ADME) characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
